Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt

説明

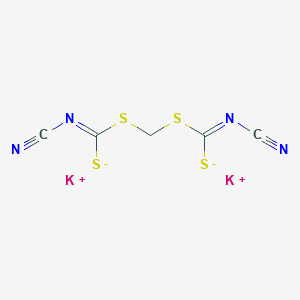

Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt (CAS No. 76837-94-0) is a dipotassium salt characterized by a methylene (-CH₂-) bridge connecting two cyanimidodithiocarbonic acid groups. Its molecular formula is C₅H₂K₂N₄S₄, and it belongs to the class of dithiocarbamate salts. The potassium counterion likely enhances solubility and stability compared to sodium or ammonium salts, making it suitable for agricultural or industrial formulations .

特性

IUPAC Name |

dipotassium;N-cyano-1-[(N-cyano-C-sulfidocarbonimidoyl)sulfanylmethylsulfanyl]methanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4S4.2K/c6-1-8-4(10)12-3-13-5(11)9-2-7;;/h3H2,(H,8,10)(H,9,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFASUCAOFNEKF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(SC(=NC#N)[S-])SC(=NC#N)[S-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2K2N4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374937 | |

| Record name | Dipotassium (2E,7E)-1,9-dinitrilo-4,6-dithia-2,8-diazanona-2,7-diene-3,7-bis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76837-94-0 | |

| Record name | Dipotassium (2E,7E)-1,9-dinitrilo-4,6-dithia-2,8-diazanona-2,7-diene-3,7-bis(thiolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76837-94-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt typically involves the reaction of cyanamide with carbon disulfide in the presence of a base, followed by the addition of potassium hydroxide. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and filtration, is common to obtain high-quality this compound.

化学反応の分析

Types of Reactions: Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different sulfur-containing products.

Reduction: Reduction reactions can lead to the formation of simpler thiol compounds.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

科学的研究の応用

Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

Industry: It is used in the production of specialty chemicals, including pesticides and pharmaceuticals.

作用機序

The mechanism of action of Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and proteins, affecting their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Comparison with Structurally Similar Compounds

Dithiocarbamate Salts with Varied Bridging Groups and Counterions

Ethylene bis(dithiocarbamic acid), diammonium salt (Amobam)

- Structure : Ethylene (-CH₂CH₂-) bridge with two dithiocarbamate groups; diammonium counterion.

- Molecular Formula : C₄H₈N₂S₄ (MW 246.46) .

- Key Differences: Bridging Group: Ethylene vs. methylene in the target compound. Counterion: Ammonium vs. potassium. Applications: Amobam is a well-known fungicide, while the potassium salt may offer improved solubility and reduced hygroscopicity .

Disodium Pamoate (4,4'-Methylenebis(3-hydroxy-2-naphthoic acid) disodium salt)

Methylenebis Compounds with Phenolic or Isocyanate Groups

2,2′-Methylenebis(6-tert-butyl-4-methylphenol) (BEP)

- Structure: Methylene bridge connecting two phenolic rings with tert-butyl and methyl substituents.

- Key Differences: Functional Groups: Phenolic hydroxyls vs. dithiocarbamate and cyanimido groups. Applications: BEP enhances antitumor efficacy by inducing autophagy, contrasting with the pesticidal role of dithiocarbamates .

4,4′-Methylenebis(cyclohexylisocyanate) (H₁₂ MDI)

Potassium Salts vs. Other Counterions

Dipotassium 4,4′-methylenebis[3-hydroxy-2-naphthoate]

Research Findings and Implications

- Structural Influence on Bioactivity: The methylene bridge in phenolic compounds (e.g., BEP) enables autophagy induction, while dithiocarbamates rely on sulfur-metal interactions for pesticidal activity .

- Counterion Effects : Potassium salts generally enhance solubility and stability, making them preferable for formulations requiring aqueous compatibility .

- Regulatory Considerations : Dithiocarbamates are subject to strict regulations due to toxicity concerns, whereas methylenebis pharmaceuticals (e.g., disodium pamoate) require compliance with pharmacopeial standards .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Methylenebis(cyanimidodithiocarbonic acid)-S,S-dipotassium salt with high purity?

- Methodological Answer: Synthesis typically involves the reaction of methylenebis(cyanimidodithiocarbonic acid) with potassium hydroxide under controlled pH and temperature. To minimize impurities, pre-isolation of intermediates as acid salts (e.g., glycinonitrile acid salts) is recommended to remove phenolic contaminants . Reaction monitoring via nuclear magnetic resonance (NMR) ensures minimal hydrolysis of functional groups during neutralization .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer: Use a combination of spectroscopic techniques:

- FT-IR to confirm dithiocarbamate (-NCS₂⁻) and cyanamide (-NH-C≡N) functional groups.

- ¹H/¹³C NMR to verify the methylene bridge (-CH₂-) and coordination environment .

- Elemental analysis to validate stoichiometry (K⁺:S ratio).

- X-ray crystallography (if single crystals are obtainable) for absolute structural confirmation .

Q. What are the critical storage conditions to prevent degradation?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (N₂/Ar) at ≤4°C. Periodic reanalysis via HPLC or TLC is advised, as prolonged storage may lead to hydrolysis of dithiocarbamate groups or oxidation of sulfurs, altering reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity across studies?

- Methodological Answer: Discrepancies often arise from variations in purity, counterion interactions, or solvent effects. For example:

- Purity : Compare studies using ICP-OES to quantify residual metal catalysts (e.g., Fe³⁺) that may catalyze side reactions .

- Solvent polarity : Test reactivity in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents to assess solvation effects on dithiocarbamate stability .

- Counterion impact : Substitute K⁺ with Na⁺ or Li⁺ to evaluate ion-pairing effects on solubility and reaction kinetics .

Q. What strategies optimize the compound’s application in functional materials (e.g., hydrogels or dyes)?

- Methodological Answer:

- Crosslinking : Use as a bifunctional monomer in thermoresponsive hydrogels (e.g., with N-isopropylacrylamide) to enhance mechanical stability via dithiocarbamate-metal coordination .

- Dye synthesis : Couple with aromatic amines (e.g., 2-aminobenzenesulfonic acid) to generate reactive dyes. The triazine-like structure improves fixation on natural fibers; evaluate fastness properties under UV/thermal stress .

Q. How can computational modeling aid in predicting the compound’s coordination chemistry?

- Methodological Answer:

- DFT calculations : Model the electronic structure to predict ligand behavior in metal complexes (e.g., Cu²⁺ or Zn²⁺). Focus on charge distribution across the dithiocarbamate moiety to identify preferred binding sites .

- Molecular dynamics : Simulate solvation effects in aqueous/organic mixtures to guide solvent selection for catalytic applications .

Q. What experimental designs are recommended for studying its environmental fate?

- Methodological Answer:

- Biodegradation assays : Use OECD 301 protocols with activated sludge to quantify half-life in wastewater. Monitor degradation products (e.g., cyanamide) via LC-MS .

- Adsorption studies : Conduct batch experiments with soil/clay minerals (e.g., montmorillonite) to assess Kd (distribution coefficient) and potential groundwater contamination risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。